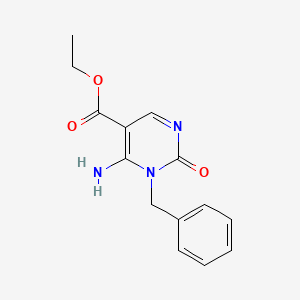

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a benzyl group at position 1, an amino group at position 6, and an ester moiety at position 5 (Figure 1).

Properties

CAS No. |

5327-24-2 |

|---|---|

Molecular Formula |

C14H15N3O3 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

ethyl 6-amino-1-benzyl-2-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H15N3O3/c1-2-20-13(18)11-8-16-14(19)17(12(11)15)9-10-6-4-3-5-7-10/h3-8H,2,9,15H2,1H3 |

InChI Key |

JGGABHAXMNCZQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)N=C1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves the condensation of benzylamine with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 2, 4, and 6 significantly influence melting points, solubility, and spectral properties. Key comparisons are summarized in Table 1 .

Table 1: Substituent Effects on Physical and Spectral Properties

Key Observations:

- Amino vs. This may improve solubility and receptor interactions in biological systems .

- Benzyl vs.

- Melting Points : Electron-withdrawing groups (e.g., perfluorophenyl in Compound 13) increase rigidity and melting points compared to the target compound’s benzyl group .

Structural and Crystallographic Insights

- Ring Puckering : Analogous dihydropyrimidines (e.g., ) exhibit puckered pyrimidine rings, with deviations of ~0.2 Å from planarity. The target compound’s benzyl group may induce steric effects, altering ring conformation and crystal packing .

- Hydrogen Bonding: Compounds like 2f and 2g () show NH and C=O interactions in IR, while the target compound’s amino group could form additional hydrogen bonds, influencing supramolecular assembly .

Biological Activity

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No: 5327-24-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H15N3O3

- Molecular Weight : 273.287 g/mol

- Appearance : Typically presented as a crystalline solid.

Synthesis

The synthesis of this compound involves reactions typical for pyrimidine derivatives. Various synthetic routes have been explored, often utilizing condensation reactions between appropriate benzyl and pyrimidine precursors under basic conditions.

Biological Activities

The biological activities of this compound have been investigated in several studies, focusing primarily on its antibacterial, anti-inflammatory, and cytotoxic properties.

Antibacterial Activity

Research has shown that compounds related to ethyl 6-amino derivatives exhibit significant antibacterial effects against various strains of bacteria. For instance:

| Compound | Target Bacteria | Activity |

|---|---|---|

| Ethyl 6-amino derivative | Staphylococcus aureus | Significant |

| Ethyl 6-amino derivative | Escherichia coli | Significant |

In one study, a series of pyrimidine derivatives demonstrated notable antibacterial activity against multi-resistant strains of E. coli and S. aureus, with specific compounds showing enhanced efficacy compared to standard antibiotics .

Anti-inflammatory Activity

Ethyl 6-amino derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

| Compound | COX Inhibition IC50 (μmol) |

|---|---|

| Ethyl 6-amino derivative | 0.04 ± 0.09 (compared to celecoxib) |

This suggests that these compounds may serve as potential therapeutic agents in managing inflammatory conditions .

Cytotoxic Activity

The cytotoxic potential of ethyl 6-amino derivatives has been assessed against various human tumor cell lines. Notably:

| Compound | Cell Line | Relative Activity |

|---|---|---|

| Ethyl 6-amino derivative | HT29 (colon carcinoma) | 2.5 times more active than doxorubicin |

Such findings highlight the compound's promise in cancer therapy, particularly in targeting specific tumor types .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities associated with ethyl 6-amino-1-benzyl derivatives:

- Antibacterial Study : A series of benzylthio-pyrimidines were synthesized and evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains .

- Anti-inflammatory Investigation : Compounds derived from pyrimidine structures showed potent inhibition of COX enzymes in inflammation models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity Assessment : A study on trisubstituted pyrimidines revealed that certain derivatives exhibited substantial cytotoxic effects against cancer cell lines, indicating their potential use in chemotherapeutic applications .

Q & A

Q. How are heterocyclic analogs (e.g., thiazolo-pyrimidines) synthesized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.